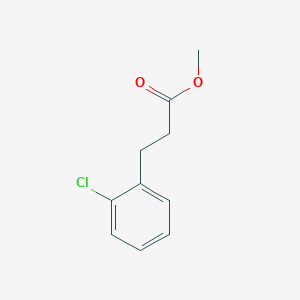

Methyl 3-(2-chlorophenyl)propanoate

Description

Methyl 3-(2-chlorophenyl)propanoate (CAS: 74124-86-0) is a chlorinated aromatic ester characterized by a propanoate backbone with a 2-chlorophenyl substituent at the third carbon. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility . Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol. The ortho-chlorine substituent and ester moiety influence its physicochemical properties, including solubility, melting point, and reactivity, which are critical for its applications in organic synthesis.

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAIVXBBFBJQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301993 | |

| Record name | Methyl 2-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-86-0 | |

| Record name | Methyl 2-chlorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for preparing methyl 3-(2-chlorophenyl)propanoate is through the esterification of 3-(2-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification methods but on a larger scale. The process involves the continuous addition of methanol and the acid catalyst to a reactor containing 3-(2-chlorophenyl)propanoic acid, followed by distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2-chlorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 3-(2-chlorophenyl)propanoic acid or corresponding ketones.

Reduction: 3-(2-chlorophenyl)propanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 3-(2-chlorophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.

Medicine: Although not a drug itself, methyl 3-(2-chlorophenyl)propanoate can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(2-chlorophenyl)propanoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a substrate for ester hydrolysis or nucleophilic substitution. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids or alcohols.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substitution

Methyl 3-(4-Chlorophenyl)propanoate

- Structural Difference : The chlorine atom is in the para position.

- Physicochemical Properties: Para-substitution often enhances crystallinity due to symmetrical packing, leading to higher melting points compared to ortho-substituted analogs. For example, methyl 3-(4-nitrophenyl)propanoate (CAS: 1048916-94-4) has a melting point of 73–74°C, whereas the ortho-nitro analog (methyl 3-(2-nitrophenyl)propanoate) melts at 55–56°C .

- Synthetic Relevance: The para-substituted derivative is synthesized via acetylation of hydroxyl precursors, as demonstrated in the preparation of methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate .

Methyl 3-(3-Chlorophenyl)propanoate

- Structural Difference : Meta-substitution introduces steric and electronic effects distinct from ortho or para positions.

- Instead, fragmentation involves ester cleavage (loss of 45 Da) .

Ester Group Variations

Ethyl 3-(2-Chlorophenyl)propanoate

- Structural Difference : Ethyl ester group instead of methyl.

- Impact on Properties: Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in biological systems. For example, ethyl 3-(2-chlorophenyl)-propenoate (unsaturated analog) shows chlorine loss during EI mass spectrometry, similar to its methyl counterpart, but with distinct fragmentation intermediates (e.g., m/z 175 vs. 177 for saturated methyl/ethyl esters) .

Functional Group Modifications

Methyl 3-(2-Chlorophenyl)-2-hydroxypropanoate

- Structural Difference : A hydroxyl group at the second carbon.

- Reactivity : The hydroxyl group enables further derivatization, such as acetylation or oxidation, making it a versatile intermediate in multistep syntheses .

Methyl 3-(2,4-Dichlorophenyl)propanoate

Substituent Effects on Mass Spectral Fragmentation

Ortho-chlorophenyl esters exhibit unique chlorine loss (35/37 Da) during EI mass spectrometry due to a proposed mechanism involving ester-facilitated displacement (Figure 1). This phenomenon is absent in meta- or para-substituted analogs . For example:

- Ethyl 3-(2-chlorophenyl)-propenoate: Loses chlorine to form a benzopyrylium intermediate (m/z 175) .

- Saturated Analogs: Ethyl 3-(2-chlorophenyl)-propanoate (compound 24) undergoes analogous fragmentation (m/z 177 → 149) .

Rigid spacers (e.g., alkynes) or non-ester moieties (e.g., nitriles) prevent chlorine loss, highlighting the critical role of ester geometry in fragmentation .

Biological Activity

Methyl 3-(2-chlorophenyl)propanoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

Methyl 3-(2-chlorophenyl)propanoate features a propanoate moiety with a chlorophenyl substituent, which influences its interaction with biological targets. The molecular formula is C10H11ClO2, with a molecular weight of approximately 214.65 g/mol. The compound's structure is critical for its biological activity, as the presence of the chlorophenyl group can affect its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Research indicates that methyl 3-(2-chlorophenyl)propanoate exhibits antimicrobial properties. A study assessed its effects against various bacterial strains, revealing moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and showed potential against certain Gram-negative bacteria as well.

Table 1: Antimicrobial Activity of Methyl 3-(2-chlorophenyl)propanoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

Methyl 3-(2-chlorophenyl)propanoate has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including HeLa cells (cervical cancer) and HCT-116 cells (colorectal cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| HeLa | 11 | Higher (2.29 μM) |

| HCT-116 | 0.69 | Lower |

The mechanism underlying the biological activity of methyl 3-(2-chlorophenyl)propanoate involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator.

- Selective Targeting : Recent studies suggest that the chlorophenyl group enhances binding affinity to specific biological targets, making it a candidate for selective drug development.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of methyl 3-(2-chlorophenyl)propanoate against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 32 μg/mL, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa and HCT-116 cell lines demonstrated that treatment with methyl 3-(2-chlorophenyl)propanoate resulted in significant apoptosis rates. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.